molecular formula C26H42O4 B1242189 (5Z,7E)-(1S,3R,24R)-22-oxa-9,10-seco-5,7,10(19)-cholestatriene-1,3,24-triol

(5Z,7E)-(1S,3R,24R)-22-oxa-9,10-seco-5,7,10(19)-cholestatriene-1,3,24-triol

Cat. No.: B1242189
M. Wt: 418.6 g/mol
InChI Key: QBLPQGCPHVNTFS-KJWIQCNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(24R)-1alpha,24-dihydroxy-22-oxavitamin D3 is a hydroxy seco-steroid that is calciol with C-22 replaced with an oxygen atom, and additional hydroxy groups at positions 1 and 24. It has a role as a metabolite. It is a triol, an ether and a hydroxy seco-steroid. It derives from a calciol.

Scientific Research Applications

Antiproliferative Effects in Cancer Cells

  • A study describes the synthesis of a compound related to (5Z,7E)-(1S,3R,24R)-22-oxa-9,10-seco-5,7,10(19)-cholestatriene-1,3,24-triol, which exhibited potent antiproliferative effects in various cancer cell lines without calcemic effects in vivo (Salomón et al., 2011).

Metabolite Identification and Synthesis

  • Another research focused on identifying and chemically synthesizing new metabolites of vitamin D, closely related to the compound , which were produced by phagocytic cells such as monocyte-macrophages and myeloid leukemia cells (Yamada et al., 1987).

Photo-Conversion to Vitamin D Derivatives

  • A study explored the synthesis and photo-conversion of similar compounds to vitamin D3-like derivatives. This study is significant for understanding the chemical pathways that might lead to medically relevant derivatives of vitamin D3 (Żmijewski et al., 2008).

Role in Cell Death Promotion

  • Research on oxysterols, which are structurally related to this compound, indicated their role in promoting cell death in specific cancer cell lines. This study helps in understanding the potential therapeutic applications of such compounds (Levy et al., 2018).

Metabolism in Oxidative Stress

  • A study on the metabolism of non-enzymatically derived oxysterols, related to the compound , provided insights into their metabolism and potential role in conditions like oxidative stress and bile acid biosynthesis (Griffiths et al., 2019).

Synthesis of Vitamin D Derivatives

  • Research on the synthesis of vitamin D derivatives, closely related to the compound , has been conducted, highlighting the chemical pathways and methods used for creating medically important derivatives (Tsuji et al., 1989).

Biomarkers in Diabetes Mellitus

  • A study identified similar compounds as biomarkers of oxidative stress in diabetes mellitus, demonstrating their potential use in diagnosing and understanding the oxidative stress-related pathologies in diabetes (Samadi et al., 2018).

Fungal Metabolism and Differentiation

  • Research on Rhizoctonia solani, a fungal pathogen, identified metabolites, including compounds structurally related to the compound of interest, which are significant in understanding the fungal life cycle and potential targets for antifungal therapies (Hu et al., 2017).

Metabolism in Leukemia Cells

  • A study on the metabolism of vitamin D in leukemia cells highlighted the production of metabolites closely related to this compound, which can provide insights into the role of vitamin D metabolism in cancer and potential therapeutic pathways (Imae et al., 1989).

Properties

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-[(2R)-2-hydroxy-3-methylbutoxy]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C26H42O4/c1-16(2)25(29)15-30-18(4)22-10-11-23-19(7-6-12-26(22,23)5)8-9-20-13-21(27)14-24(28)17(20)3/h8-9,16,18,21-25,27-29H,3,6-7,10-15H2,1-2,4-5H3/b19-8+,20-9-/t18-,21+,22+,23-,24-,25-,26+/m0/s1

InChI Key

QBLPQGCPHVNTFS-KJWIQCNYSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)OC[C@@H](C(C)C)O

Canonical SMILES

CC(C)C(COC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z,7E)-(1S,3R,24R)-22-oxa-9,10-seco-5,7,10(19)-cholestatriene-1,3,24-triol
Reactant of Route 2
(5Z,7E)-(1S,3R,24R)-22-oxa-9,10-seco-5,7,10(19)-cholestatriene-1,3,24-triol
Reactant of Route 3
(5Z,7E)-(1S,3R,24R)-22-oxa-9,10-seco-5,7,10(19)-cholestatriene-1,3,24-triol
Reactant of Route 4
(5Z,7E)-(1S,3R,24R)-22-oxa-9,10-seco-5,7,10(19)-cholestatriene-1,3,24-triol
Reactant of Route 5
(5Z,7E)-(1S,3R,24R)-22-oxa-9,10-seco-5,7,10(19)-cholestatriene-1,3,24-triol
Reactant of Route 6
(5Z,7E)-(1S,3R,24R)-22-oxa-9,10-seco-5,7,10(19)-cholestatriene-1,3,24-triol

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